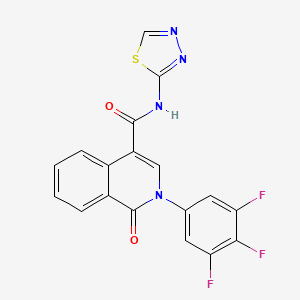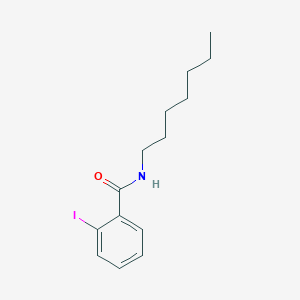![molecular formula C25H26N2O5 B11029767 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11029767.png)
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that combines structural elements from both chromenone and indole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Methoxylation and Methylation: The chromenone core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the 7, 8, and 4 positions, respectively.
Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the chromenone and indole derivatives through an acetamide linkage. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in both the chromenone and indole moieties can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or phenols, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone and indole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like 7-hydroxycoumarin share the chromenone core and exhibit similar biological activities.
Indoles: Compounds such as indole-3-carbinol have the indole moiety and are known for their anticancer properties.
Uniqueness
What sets 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide apart is the combination of both chromenone and indole structures in a single molecule. This dual functionality can lead to unique interactions with biological targets and potentially enhanced therapeutic effects compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methylindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H26N2O5/c1-15-6-5-7-20-17(15)10-12-27(20)13-11-26-22(28)14-19-16(2)18-8-9-21(30-3)24(31-4)23(18)32-25(19)29/h5-10,12H,11,13-14H2,1-4H3,(H,26,28) |
InChI Key |
LKAVFNNHCUBXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CC3=C(C4=C(C(=C(C=C4)OC)OC)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide](/img/structure/B11029687.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide](/img/structure/B11029702.png)
![9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11029718.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029728.png)
![N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029735.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11029743.png)

![7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11029748.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B11029754.png)
![4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029756.png)
![N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029757.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11029766.png)
![ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029775.png)

